(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at position 6, a (4-(N,N-diethylsulfamoyl)benzoyl)imino group at position 2, and a methyl acetate moiety. This structure combines sulfonamide, thiazole, and ester functionalities, which are associated with diverse physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S2/c1-4-24(5-2)32(28,29)16-9-6-14(7-10-16)20(27)23-21-25(13-19(26)30-3)17-11-8-15(22)12-18(17)31-21/h6-12H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIMCNQJKKUVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with a unique structure that suggests potential biological activity. This compound features a methyl ester, a benzoyl moiety with a diethylsulfamoyl substitution, and a benzo[d]thiazole ring, which are known to contribute to various pharmacological properties.
- Molecular Formula : C₁₉H₁₈N₂O₃S
- Molecular Weight : Approximately 358.47 g/mol
- Structural Components :
- Methyl ester group
- Sulfamoyl group
- Benzothiazole ring
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing benzothiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that related benzothiazole derivatives possess in vitro antibacterial effects against various pathogens .
- Anticancer Potential : The presence of the sulfamoyl group suggests potential interactions with biological targets relevant in cancer therapy. Certain benzothiazole derivatives have been reported to inhibit tumor growth and exhibit cytotoxicity against cancer cell lines .
- Neuroprotective Effects : Some studies highlight the neuroprotective properties of benzothiazole derivatives, which may be beneficial in treating neurodegenerative diseases. For example, compounds have been shown to scavenge reactive oxygen species (ROS), providing protection against oxidative stress in neuronal cells .
While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized that its biological activity may involve:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in metabolic pathways, which could contribute to their therapeutic effects .
- Receptor Interaction : The structural components may allow for binding to specific receptors or proteins, influencing cellular signaling pathways related to inflammation and cancer progression .
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Research :
- Neuroprotective Effects :
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (Z)-methyl 2-(...) | Methyl ester, sulfamoyl group | Antimicrobial, anticancer |
| Sulfamethoxazole | Sulfonamide antibiotic | Antibacterial |
| Thiazole Derivatives | Thiazole ring | Antifungal, antitumor |
| Benzamide Analogues | Benzamide structure | Analgesic, anti-inflammatory |
This table illustrates the unique combination of structural elements found in (Z)-methyl 2-(...) that may lead to novel therapeutic applications not fully explored in existing compounds.
Comparison with Similar Compounds
(a) 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 8 from )
- Structure : Features a benzo[d]thiazole ring with methyl substituents (positions 5 and 6) and a sulfamoylphenylacetamide side chain.
- Key Spectral Data :
- Comparison: Unlike the target compound, this analogue lacks fluorine and diethylsulfamoyl groups.
(b) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9 from )
- Structure : 1,2,4-Triazole derivatives with sulfonylphenyl and difluorophenyl substituents.
- Key Spectral Data :
- Comparison: While these compounds share sulfonyl and fluorine motifs, the triazole core differs from the benzo[d]thiazole in the target compound. The thione group in triazoles may confer distinct hydrogen-bonding capabilities compared to the imino group in the target structure.
Methyl Ester Sulfonylurea Herbicides ()
Examples include triflusulfuron methyl and metsulfuron methyl :
- Structure : Sulfonylurea bridges linking triazine rings to methyl benzoate groups.
- Functional Groups : Sulfonylurea, triazine, and methyl ester.
- Comparison: The target compound’s diethylsulfamoyl group differs from the sulfonylurea moiety in herbicides. Additionally, the fluorine atom in the target compound could enhance lipid solubility compared to non-fluorinated herbicides .
Spectral and Reactivity Trends
Table 1: Key Spectral Features of Comparable Compounds
*Inferred from analogous compounds in and .
- Reactivity Insights: The absence of C=O in triazole thiones contrasts with the target compound’s ester and imino groups, which may participate in nucleophilic reactions. The diethylsulfamoyl group in the target compound could enhance steric hindrance compared to simpler sulfonamides, affecting metabolic degradation pathways.
Q & A
Basic: What are the optimal synthetic routes and purification strategies for (Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with precursor intermediates like 4-(N,N-diethylsulfamoyl)benzoyl chloride and 6-fluorobenzo[d]thiazol-2-amine. Key steps include:
- Coupling Reactions : Use of carbodiimides (e.g., DCC) or HOBt for amide bond formation between the benzoyl chloride and thiazole amine .
- Z-Isomer Control : Reaction conditions (e.g., low temperature, light exclusion) to favor the Z-configuration of the imino group, verified by NOESY NMR .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. HPLC with C18 columns can resolve stereoisomeric impurities .
Basic: How is the structural elucidation of this compound performed, and what spectroscopic techniques are critical?
Methodological Answer:
Structural confirmation requires a combination of:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the diethylsulfamoyl group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for NCH₂), fluorobenzo[d]thiazole (δ 6.8–7.5 ppm for aromatic protons), and the Z-imino group (δ 8.2–8.5 ppm) .
- NOESY : Confirms spatial proximity of the imino proton and thiazole methyl group to verify Z-configuration .
- IR Spectroscopy : Stretching frequencies for C=O (1730 cm⁻¹, ester), C=N (1650 cm⁻¹, imino), and S=O (1150–1250 cm⁻¹, sulfonamide) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry; requires high-purity crystals grown via slow evaporation in acetonitrile .
Advanced: How can researchers evaluate the biological activity of this compound, particularly its interaction with STING or other immune targets?
Methodological Answer:
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Modify the diethylsulfamoyl or fluorobenzo[d]thiazole moieties. For example, replace fluorine with chlorine to assess halogen effects on target binding .
Advanced: How should researchers resolve contradictions in spectroscopic data arising from synthetic intermediates?
Methodological Answer:
Contradictions often arise from:
- Regioselectivity Issues : For example, ambiguous NOE signals in imino intermediates. Use DFT calculations (Gaussian09, B3LYP/6-31G*) to predict stable conformers and compare with experimental NMR .
- Impurity Interference : LC-MS (ESI+) to detect byproducts (e.g., E-isomers or sulfonamide hydrolysis products). Optimize reaction time/temperature to minimize side reactions .
- Dynamic Effects : Variable-temperature NMR (25–60°C) to identify rotational barriers in sulfonamide groups causing split peaks .
Advanced: What strategies ensure the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C. Store at –20°C under argon to prevent oxidation .
- Photostability : Protect from light using amber vials; UV-vis spectroscopy tracks degradation (λmax shifts indicate imino isomerization) .
- Solvent Compatibility : Avoid DMSO >1 week; use acetonitrile for long-term stock solutions (HPLC stability tests show <2% degradation/month) .
Advanced: How can computational modeling predict binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with STING (PDB: 6NT5) or kinase targets. Focus on the fluorobenzo[d]thiazole core and sulfonamide’s hydrogen-bonding potential .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of binding poses. Key interactions:
- ADMET Prediction : SwissADME to evaluate solubility (LogP ~3.2) and CYP450 inhibition risks .
Advanced: How to address impurities in scaled-up synthesis, and what analytical methods are essential?
Methodological Answer:
- Impurity Profiling : LC-MS/MS identifies common byproducts (e.g., E-isomers, de-fluorinated analogs). Use preparative HPLC (C18, 0.1% TFA in H₂O/MeCN) for isolation .
- Process Optimization : Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). Response Surface Methodology (RSM) maximizes yield (target >85%) while minimizing impurities (<0.5%) .
- Quality Control : ICP-MS for heavy metal traces (e.g., Pd from coupling reactions); limit: <10 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
